molecular formula C18H16FNO2 B4984911 1-(4-fluorophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione

1-(4-fluorophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione

Cat. No. B4984911
M. Wt: 297.3 g/mol
InChI Key: IKDCVTBVOYCVLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione, also known as Flurothyl, is a chemical compound that has been widely used in scientific research. Flurothyl is a convulsant drug that is commonly used to induce seizures in laboratory animals. The compound has been studied extensively for its mechanism of action and its potential applications in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to act through inhibition of the GABA-A receptor. 1-(4-fluorophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione is thought to increase the release of glutamate, which in turn leads to increased neuronal activity and seizure activity.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects. The compound has been found to increase the release of glutamate and other excitatory neurotransmitters, leading to increased neuronal activity and seizure activity. 1-(4-fluorophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has also been shown to decrease the activity of inhibitory neurotransmitters such as GABA, further contributing to seizure activity.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(4-fluorophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione in laboratory experiments is its ability to reliably induce seizures in laboratory animals. This allows researchers to study the underlying mechanisms of seizure activity and develop new treatments for these disorders. However, 1-(4-fluorophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has a number of limitations, including its potential toxicity and the fact that it may not accurately reflect the underlying mechanisms of epilepsy in humans.

Future Directions

There are a number of future directions for research on 1-(4-fluorophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione. One area of research is the development of new drugs that can modulate the activity of the GABA-A receptor and other neurotransmitter systems involved in seizure activity. Another area of research is the investigation of the potential therapeutic benefits of 1-(4-fluorophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione and other convulsant drugs in the treatment of neurological disorders. Finally, researchers are also exploring new methods for inducing seizures in laboratory animals that may be safer and more effective than 1-(4-fluorophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione.
Conclusion:
In conclusion, 1-(4-fluorophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione is a chemical compound that has been widely used in scientific research to study the mechanisms of epilepsy and other neurological disorders. The compound has been shown to reliably induce seizures in laboratory animals, allowing researchers to study the underlying mechanisms of seizure activity and develop new treatments for these disorders. While 1-(4-fluorophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has a number of limitations, it remains an important tool in the study of neurological disorders and has the potential to lead to new treatments for these conditions.

Synthesis Methods

The synthesis of 1-(4-fluorophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione involves the reaction of 4-fluorobenzaldehyde with phenethylamine to form 1-(4-fluorophenyl)-3-phenylpropan-1-amine. This intermediate is then reacted with succinic anhydride to form 1-(4-fluorophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione.

Scientific Research Applications

1-(4-fluorophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has been widely used in scientific research as a tool to study the mechanisms of epilepsy and other neurological disorders. The compound is commonly used to induce seizures in laboratory animals, which allows researchers to study the underlying mechanisms of seizure activity and develop new treatments for these disorders. 1-(4-fluorophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has also been used to study the effects of various drugs on seizure activity and to investigate the potential therapeutic benefits of these drugs.

properties

IUPAC Name

1-(4-fluorophenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO2/c1-12(13-5-3-2-4-6-13)16-11-17(21)20(18(16)22)15-9-7-14(19)8-10-15/h2-10,12,16H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDCVTBVOYCVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC(=O)N(C1=O)C2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione

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